![molecular formula C9H12BrNO B1291511 4-Bromo-2-[(ethylamino)methyl]phenol CAS No. 42313-78-0](/img/structure/B1291511.png)
4-Bromo-2-[(ethylamino)methyl]phenol
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Overview
Description
The compound 4-Bromo-2-[(ethylamino)methyl]phenol is a derivative of phenol featuring a bromine atom and an ethylamino methyl group. This structure is related to various Schiff base compounds that have been synthesized and characterized in recent studies. These compounds exhibit a range of properties and have potential applications in fields such as optical chemical sensing, coordination chemistry, and materials science.
Synthesis Analysis
Schiff base compounds related to 4-Bromo-2-[(ethylamino)methyl]phenol are typically synthesized through condensation reactions involving an aldehyde or ketone with an amine. For instance, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols . Similarly, Schiff base compounds with a bromo and pyridylimino group are synthesized by reacting 5-bromosalicylaldehyde with aminopyridines . These methods demonstrate the versatility of Schiff base chemistry in creating a variety of related compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of a related Schiff base compound was determined, showing that it crystallizes in the monoclinic system with specific cell parameters . Additionally, density functional theory (DFT) calculations are used to compare the molecular geometry obtained from X-ray crystallography with the theoretical structure in the ground state .
Chemical Reactions Analysis
The reactivity of these compounds is influenced by their molecular structure. Schiff bases containing the 4-bromo-2-[(ethylamino)methyl]phenol moiety can coordinate with metal ions, forming complexes with various geometries . The coordination behavior of these compounds with metals like copper and vanadium has been studied, revealing the formation of complexes with square pyramidal and octahedral geometries . These reactions are significant for understanding the coordination chemistry of Schiff bases and their potential applications in catalysis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using a range of techniques. Thermal, optical, electrochemical, and fluorescent properties are investigated to understand the behavior of these materials under different conditions . For instance, the thermal stability is assessed using thermogravimetric analysis (TG-DTA), while the optical properties are studied using UV-Vis and fluorescence analyses . The electrical conductivities of polymer films derived from these compounds are measured to explore their potential as electronic materials . Additionally, the interaction of these compounds with DNA bases has been studied using the electrophilicity-based charge transfer (ECT) method, indicating potential biological interactions .
Scientific Research Applications
Metal Complex Synthesis and Characterization
Research has delved into the synthesis and characterization of metal complexes involving 4-Bromo-2-[(ethylamino)methyl]phenol derivatives. These complexes have been synthesized with various metals, including vanadium, copper, and nickel, showcasing a range of coordination geometries and bonding interactions. Notably, studies have reported on the synthesis of vanadium(V) complexes ([VO2L1], [VO2L2], etc.) and their significant halogen bonding interactions, which were explored using Density Functional Theory (DFT) calculations and confirmed with non-covalent interaction (NCI) plots (Thakur et al., 2019). Similarly, copper(II) complexes with Schiff bases have been synthesized, demonstrating distinct coordination environments and antibacterial activities (Hui, Zhou, & You, 2009).
Molecular Interactions and Theoretical Analysis
Investigations into the molecular structures of these complexes have revealed detailed insights into their geometries, bonding characteristics, and the impact of substituents on their properties. The structures of dioxovanadium complexes, for instance, were confirmed by IR spectra and single crystal X-ray diffraction, highlighting the influence of hydrogen bonds in their self-assembly processes (Liu & Ma, 2012). Additionally, detailed Density Functional Theory (DFT) studies have supported experimental findings, offering insights into the electronic structure, stability, and reactivity of these complexes.
Antibacterial Activities
The antibacterial properties of Schiff base metal complexes derived from 4-Bromo-2-[(ethylamino)methyl]phenol and their metal complexes have been a subject of interest. These studies have indicated that such complexes possess effective antibacterial activity against various strains, suggesting potential applications in medicinal chemistry (Xiong, 2013).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-(ethylaminomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDCKEKALDGXGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(ethylamino)methyl]phenol |
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